2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Description

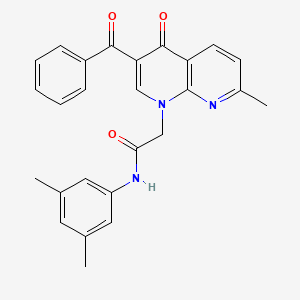

2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core, a bicyclic aromatic system known for its pharmacological relevance. The molecule is substituted at position 3 with a benzoyl group and at position 7 with a methyl group. The 4-oxo-1,4-dihydro moiety introduces a keto-enol tautomerism, which may influence its reactivity and solubility.

Properties

IUPAC Name |

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c1-16-11-17(2)13-20(12-16)28-23(30)15-29-14-22(24(31)19-7-5-4-6-8-19)25(32)21-10-9-18(3)27-26(21)29/h4-14H,15H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDJTAHPQNXFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the naphthyridine derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its complex structure includes a naphthyridine core, a benzoyl group, and an acetamide moiety, which contribute to its pharmacological properties.

- Molecular Formula : C26H23N3O3

- Molecular Weight : 425.488 g/mol

- CAS Number : 894903-98-1

- IUPAC Name : 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine with 3,5-dimethylphenyl acetic acid under acidic conditions. The reaction is often facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride to form the acetamide linkage effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. For instance, compounds similar in structure have been shown to exhibit significant inhibition against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can enhance cholinergic neurotransmission and potentially improve cognitive function.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological properties of naphthyridine derivatives. For example:

- Antimicrobial Activity : Compounds within this class have demonstrated notable antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness compared to standard antimicrobial agents.

- Antioxidant Activity : Some derivatives have shown promising antioxidant activity through various assays, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Certain studies have indicated that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

- Inhibition of Butyrylcholinesterase :

- Antimicrobial Screening :

Data Table: Biological Activities and Properties

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target’s 1,8-naphthyridine core is distinct from the triazole-naphthalene hybrid in 6a–c , which may confer differential electronic properties and binding affinities.

- Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and hydrophobicity compared to the nitro-substituted phenyl groups in 6b and 6c.

Cyano-Acetamide Derivatives ()

Compounds 3a–l feature cyano-acetamide moieties with diverse substituents:

| Compound ID | R Group (Acetamide) | Key Functional Groups | Synthesis Conditions |

|---|---|---|---|

| Target Compound | 3,5-Dimethylphenyl | Benzoyl, methyl | Not specified |

| 3g | 2-Nitrophenyl | Cyano, nitro | Ethanol, piperidine, 0–5°C |

| 3h | 3,5-Dimethoxybenzyl | Cyano, methoxy | Ethanol, piperidine, 0–5°C |

Key Observations :

- Functional Groups: The target compound lacks the cyano group present in 3a–l, which could reduce electrophilicity but improve metabolic stability.

- Substituent Diversity : The 3,5-dimethylphenyl group in the target contrasts with electron-rich (e.g., 3h ) or electron-poor (e.g., 3g ) substituents in analogs, suggesting tailored solubility and target interactions.

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The C=O stretch in the target compound is expected near 1670–1680 cm⁻¹, consistent with 6a–c (1671–1682 cm⁻¹) .

- NMR Shifts : Aromatic protons in the target’s 3,5-dimethylphenyl group would likely resonate upfield (δ ~6.5–7.2 ppm) compared to nitro-substituted analogs (δ ~7.2–8.6 ppm in 6b–c ) due to methyl electron-donating effects .

- Molecular Weight : The target compound’s molecular weight (~445 g/mol) exceeds that of 6b (404 g/mol), reflecting its larger naphthyridine core and benzoyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the naphthyridinone core via cyclization reactions. Key steps include introducing substituents (e.g., benzoyl and acetamide groups) through nucleophilic substitutions or condensations. Optimization involves solvent selection (e.g., DMF or DMSO for solubility), temperature control (50–100°C), and catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride for amide bond formation). Purification via recrystallization or chromatography is critical to achieving ≥95% purity .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Structural characterization employs nuclear magnetic resonance (NMR) for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize assays using validated cell models (e.g., NCI-60 panel for anticancer activity).

- Control variables like solvent (DMSO concentration ≤0.1%) and temperature.

- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Perform meta-analyses of existing data to identify confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like kinases or GPCRs using crystal structures from the PDB. Density functional theory (DFT) calculates electronic properties influencing reactivity. Limitations include assumptions about solvent effects and protein flexibility. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements .

Q. What advanced techniques are used to study the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In vitro : Liver microsomal assays (human/rat) assess Phase I metabolism, with LC-MS/MS identifying metabolites.

- In vivo : Radiolabeled compounds (e.g., ¹⁴C) track distribution and excretion in rodent models.

- Toxicity screening includes Ames tests for mutagenicity and hERG assays for cardiac risk.

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy while minimizing off-target effects?

- Methodological Answer :

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves.

- Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only).

- Apply Hill slope analysis to determine cooperativity and selectivity.

- Off-target profiling via kinase panels or proteome-wide affinity pulldowns ensures specificity .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

- Methodological Answer :

- Normalize data using Z-scores or percent inhibition relative to controls.

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors.

- Machine learning (e.g., random forest) identifies structure-activity relationships (SAR) from large datasets.

- Reproducibility is confirmed via interplate replicates and independent validation runs .

Mechanistic Studies

Q. How can researchers elucidate the compound’s mechanism of action when initial target deconvolution is inconclusive?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins.

- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify genes whose loss modulates compound efficacy.

- Pathway Analysis : RNA-seq or phosphoproteomics reveals downstream signaling perturbations (e.g., MAPK, PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.